5,6-Methylenedioxy-2-aminoindane

Overview

Description

MDAI is a lesser-known novel entactogen substance of the aminoindane class . It is a fully synthetic ‘legal high’ and an analogue of 3,4-methylenedioxymethamphetamine . It was developed in the 1990s but was not widely abused until 2010 .

Synthesis Analysis

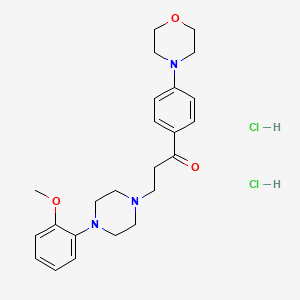

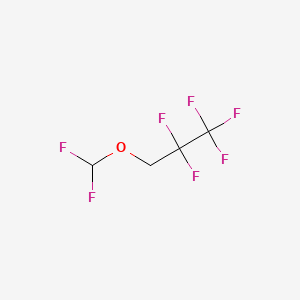

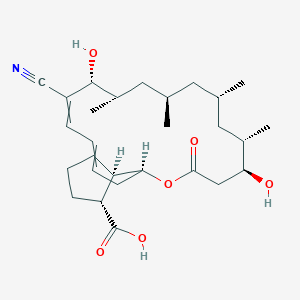

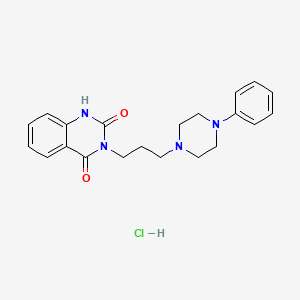

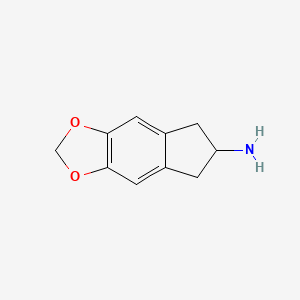

MDAI can be produced from 3-(3,4-methylenedioxyphenyl)propionic acid . The acid is converted to the acid chloride and then heated to produce 5,6-Methylenedioxy-1-indanone . Treatment of the indanone with amyl nitrite in methanol with HCl affords the hydroxyimino ketone . This is reduced to the 2-aminoindan using a Pd/C catalyst in glacial acetic acid with catalytic H2SO4 .Molecular Structure Analysis

The molecular formula of MDAI is C10H11NO2 . The chemical structure of MDAI is indirectly derived from that of the illicit drug MDA, but the alpha-methyl group of the alkyl amino amphetamine side chain has been bound back to the benzene nucleus to form an indane ring system .Chemical Reactions Analysis

MDAI has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine . It demonstrates selective affinity for the serotonin transporter (SERT) .Physical And Chemical Properties Analysis

MDAI has a molecular weight of 177.20 g/mol . The IUPAC name is 6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine .Scientific Research Applications

Serotonin Releasing Agent

MDAI acts as a non-neurotoxic and highly selective serotonin releasing agent (SSRA) in vitro . It has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine . This demonstrates that MDAI has selective affinity for the serotonin transporter (SERT) .

Entactogenic Effects

MDAI produces entactogenic effects in humans . The family of drugs typified by MDMA produce their effects through multiple mechanisms of action in the body, and consequently produce three distinct cues which animals can be trained to respond to .

Pharmacokinetics Research

MDAI is used in pharmacokinetics research, particularly in relation to its effects on behavior and thermoregulation . It is also used in studies investigating its lethal dose (LD50) in rats .

Psychotherapy Research

MDAI was first synthesized for medical use, potentially as a compound facilitating psychotherapy . Its mechanisms of action (primarily via serotonin) mean that it may pose a significant risk of serotonin syndrome at high doses or when combined with other drugs .

Neurotoxicity Studies

MDAI is used in neurotoxicity studies due to its non-neurotoxic properties . This makes it a valuable compound for studying the effects of similar substances that do have neurotoxic effects .

Substitute for Ecstasy in Research

MDAI is widely substituted for ecstasy in research . This is due to its similar mechanisms of action, primarily via serotonin .

Public Health Research

MDAI is used in public health research, particularly in relation to its use as a novel psychoactive substance (NPS) and the associated risks . This research is crucial for informing legislation and protecting public health .

Chemical Structure Studies

The chemical structure of MDAI is indirectly derived from that of the illicit drug MDA . This makes it useful in studies investigating the pharmacological properties of similar substances .

Mechanism of Action

Target of Action

MDAI, also known as 5,6-Methylenedioxy-2-aminoindan, primarily targets the serotonin transporter (SERT) . It has been shown to inhibit the reuptake of serotonin, dopamine, and norepinephrine with IC50 values of 512 nM, 5,920 nM, and 1,426 nM, respectively . This demonstrates that MDAI has selective affinity for the SERT .

Mode of Action

MDAI acts as a non-neurotoxic and highly selective serotonin releasing agent (SSRA) in vitro . It is a potent releaser of serotonin, while effectively inhibiting the reuptake of serotonin . This interaction with its target leads to greater extracellular concentrations of monoamine neural transmitters, most significantly serotonin .

Biochemical Pathways

The primary biochemical pathway affected by MDAI is the serotonergic pathway . By selectively releasing serotonin in the brain and inhibiting its reuptake, MDAI influences the serotonergic pathway and its downstream effects .

Pharmacokinetics

It is known that mdai is orally administered .

Result of Action

The molecular and cellular effects of MDAI’s action are primarily related to its impact on serotonin levels. By increasing extracellular concentrations of serotonin, MDAI produces entactogen effects in humans . These effects are similar to those produced by MDMA, but MDAI is less potent than MDMA .

Future Directions

properties

IUPAC Name |

6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c11-8-1-6-3-9-10(13-5-12-9)4-7(6)2-8/h3-4,8H,1-2,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDRMHHCWZAXJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC3=C(C=C21)OCO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60157741 | |

| Record name | 5,6-Methylenedioxy-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Methylenedioxy-2-aminoindane | |

CAS RN |

132741-81-2 | |

| Record name | MDAI | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MDAI | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132741812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Methylenedioxy-2-aminoindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60157741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDAI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DMJ6G3XBF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.